Cas no 1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene)

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene is a halogenated aromatic compound featuring bromine and difluoromethoxy functional groups, which impart unique reactivity and stability. Its molecular structure, combining bromine substituents at the 1 and 3 positions with a difluoromethoxy group at the 4 position and an ethyl group at the 2 position, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing effects of the bromine and difluoromethoxy groups enhance its utility in cross-coupling reactions, while the ethyl group contributes to controlled steric hindrance. This compound is valued for its high purity, consistent performance, and compatibility with demanding synthetic conditions.
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene structure
1807054-79-0 structure
商品名:1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
CAS番号:1807054-79-0
MF:C9H8Br2F2O
メガワット:329.964028358459
CID:4977897

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 化学的及び物理的性質

名前と識別子

    • 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
    • インチ: 1S/C9H8Br2F2O/c1-2-5-6(10)3-4-7(8(5)11)14-9(12)13/h3-4,9H,2H2,1H3
    • InChIKey: AEXASFPIZYJEJN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=C(C=1CC)Br)OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 180
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 9.2

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013015673-500mg
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
1807054-79-0 97%
500mg
798.70 USD 2021-06-25
Alichem
A013015673-250mg
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
1807054-79-0 97%
250mg
475.20 USD 2021-06-25
Alichem
A013015673-1g
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
1807054-79-0 97%
1g
1,460.20 USD 2021-06-25

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 関連文献

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzeneに関する追加情報

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene: A Comprehensive Overview

The compound 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene, identified by the CAS number 1807054-79-0, is a highly specialized aromatic compound with a complex structure. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique properties and potential applications. The molecule consists of a benzene ring substituted with bromine atoms at positions 1 and 3, a difluoromethoxy group at position 4, and an ethyl group at position 2. These substituents confer the compound with distinct electronic and steric characteristics, making it a valuable tool in various chemical reactions and material synthesis.

Recent studies have highlighted the importance of halogenated aromatic compounds like 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene in the development of advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. The bromine atoms in the molecule act as leaving groups, enabling nucleophilic aromatic substitution reactions that are essential for constructing complex molecular architectures. This property has been extensively utilized in the creation of functional materials with tailored electronic properties.

In addition to its role in materials science, 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene has shown promise in medicinal chemistry. The presence of electron-withdrawing groups such as bromine and difluoromethoxy enhances the molecule's ability to modulate biological processes. Recent research has demonstrated its potential as a lead compound in the development of anti-inflammatory and antitumor agents. By fine-tuning the substituents on the benzene ring, chemists can optimize the compound's bioavailability and efficacy, paving the way for novel therapeutic interventions.

The synthesis of 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include bromination, fluorination, and alkylation reactions, each requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems have significantly improved the efficiency of these reactions, making large-scale production more feasible.

From an environmental perspective, understanding the fate and transport of compounds like 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene is crucial for assessing their potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence in aquatic environments due to its resistance to microbial degradation. However, its low bioaccumulation potential suggests that it poses minimal risk to aquatic organisms under normal usage conditions.

In conclusion, 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.

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